molecular formula C20H40O2 B14552804 Ethyl 9-methylheptadecanoate CAS No. 61760-89-2

Ethyl 9-methylheptadecanoate

Cat. No.: B14552804
CAS No.: 61760-89-2
M. Wt: 312.5 g/mol
InChI Key: GHNLJPQBPLKWAK-UHFFFAOYSA-N
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Description

Ethyl 9-methylheptadecanoate is an ester compound with the molecular formula C20H40O2. It is derived from heptadecanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain fatty acid ester, which makes it relevant in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9-methylheptadecanoate can be synthesized through the esterification of 9-methylheptadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methylheptadecanoate, like other esters, undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 9-methylheptadecanoic acid and ethanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products

    Hydrolysis: 9-methylheptadecanoic acid and ethanol.

    Reduction: 9-methylheptadecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 9-methylheptadecanoate has several applications in scientific research:

    Chemistry: Used as a reference standard in the analysis of fatty acid esters.

    Biology: Studied for its role in lipid metabolism and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 9-methylheptadecanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can be hydrolyzed by esterases to release 9-methylheptadecanoic acid and ethanol, which can then participate in various metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 9-methylheptadecanoate can be compared with other long-chain fatty acid esters such as:

    Methyl heptadecanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl stearate: Another long-chain fatty acid ester with a slightly different carbon chain length.

    Ethyl palmitate: A shorter chain ester with similar properties.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of a methyl group at the 9th position, which can influence its physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61760-89-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 9-methylheptadecanoate

InChI

InChI=1S/C20H40O2/c1-4-6-7-8-10-13-16-19(3)17-14-11-9-12-15-18-20(21)22-5-2/h19H,4-18H2,1-3H3

InChI Key

GHNLJPQBPLKWAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCCCCCCC(=O)OCC

Origin of Product

United States

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